Cas no 225939-34-4 (3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde)

3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde
- 3-Allyl-5-ethoxy-4-hydroxy-benzaldehyde
- 3-allyl-5-ethoxy-4-hydroxybenzaldehyde(SALTDATA: FREE)
- Benzaldehyde,3-ethoxy-4-hydroxy-5-(2-propen-1-yl)-
- 3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde
- AC1LH3U8
- CTK4E9788
- MolPort-000-996-898
- Oprea1_597898
- STK498308
- AKOS000283221
- Benzaldehyde, 3-ethoxy-4-hydroxy-5-(2-propenyl)- (9CI)
- SR-01000233386-1
- CHEMBL1565707
- GCRUTWYFGMDAHH-UHFFFAOYSA-N
- VS-02017
- HMS2649C23
- Cambridge id 6387364
- CS-0315029
- 3-ethoxy-4-hydroxy-5-prop-2-enylbenzaldehyde
- 225939-34-4
- MLS000716624
- SCHEMBL3206030
- SR-01000233386
- SMR000278141
- DTXSID00358215
- MFCD02624509
- BB 0243141
-
- MDL: MFCD02624509
- インチ: InChI=1S/C12H14O3/c1-3-5-10-6-9(8-13)7-11(12(10)14)15-4-2/h3,6-8,14H,1,4-5H2,2H3
- InChIKey: GCRUTWYFGMDAHH-UHFFFAOYSA-N
- ほほえんだ: C=CCC1=C(C(=CC(=C1)C=O)OCC)O
計算された属性
- せいみつぶんしりょう: 206.09432
- どういたいしつりょう: 206.094
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- 密度みつど: 1.118
- ふってん: 334.1°C at 760 mmHg
- フラッシュポイント: 126.2°C
- 屈折率: 1.565
- PSA: 46.53
- LogP: 2.33190
3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB217563-1g |
3-Allyl-5-ethoxy-4-hydroxybenzaldehyde, 95%; . |
225939-34-4 | 95% | 1g |
€179.70 | 2025-02-11 | |
Fluorochem | 059351-5g |
3-Allyl-5-ethoxy-4-hydroxy-benzaldehyde |
225939-34-4 | 95% | 5g |
£257.00 | 2022-03-01 | |
Fluorochem | 059351-1g |
3-Allyl-5-ethoxy-4-hydroxy-benzaldehyde |
225939-34-4 | 95% | 1g |
£88.00 | 2022-03-01 | |
TRC | E677445-100mg |
3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde |
225939-34-4 | 100mg |
$ 65.00 | 2022-06-05 | ||
eNovation Chemicals LLC | Y1250641-1g |
Benzaldehyde,3-ethoxy-4-hydroxy-5-(2-propen-1-yl)- |
225939-34-4 | 95% | 1g |
$165 | 2024-06-07 | |
TRC | E677445-500mg |
3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde |
225939-34-4 | 500mg |
$ 115.00 | 2022-06-05 | ||
eNovation Chemicals LLC | Y1250641-1g |
Benzaldehyde,3-ethoxy-4-hydroxy-5-(2-propen-1-yl)- |
225939-34-4 | 95% | 1g |
$165 | 2025-02-19 | |
1PlusChem | 1P006Y08-1g |
Benzaldehyde,3-ethoxy-4-hydroxy-5-(2-propen-1-yl)- |
225939-34-4 | 95% | 1g |
$101.00 | 2025-02-21 | |
A2B Chem LLC | AD23208-1g |
3-Allyl-5-ethoxy-4-hydroxybenzaldehyde |
225939-34-4 | 95% | 1g |
$87.00 | 2024-04-20 | |
Ambeed | A762275-5g |
3-Allyl-5-ethoxy-4-hydroxybenzaldehyde |
225939-34-4 | 95+% | 5g |
$212.0 | 2024-04-21 |
3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde 関連文献
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1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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7. Book reviews
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehydeに関する追加情報
Introduction to 3-Ethoxy-4-Hydroxy-5-(Prop-2-en-1-yl)Benzaldehyde (CAS No. 225939-34-4)
3-Ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde, with the CAS number 225939-34-4, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound belongs to the class of aromatic aldehydes and is characterized by its ethoxy, hydroxy, and allyl substituents on the benzene ring. The combination of these functional groups imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
The molecular formula of 3-Ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde is C11H14O3, and its molecular weight is 198.22 g/mol. The compound is a colorless to pale yellow liquid with a characteristic aromatic odor. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These physical properties make it suitable for use in a variety of chemical reactions and processes.
In the realm of pharmaceutical research, 3-Ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde has shown promise as a precursor for the synthesis of bioactive compounds. Recent studies have explored its potential as an intermediate in the development of new drugs targeting various diseases. For instance, researchers at the University of California, Los Angeles (UCLA) have reported that derivatives of this compound exhibit potent anti-inflammatory and antioxidant activities, which could be beneficial in treating conditions such as arthritis and neurodegenerative disorders.
The hydroxy group in 3-Ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde can undergo various chemical transformations, such as esterification, etherification, and oxidation, making it a valuable starting material for the synthesis of diverse compounds. The ethoxy group provides additional reactivity and can be selectively removed or modified to introduce new functional groups. The allyl substituent on the benzene ring adds further versatility by enabling reactions such as allylic substitution and polymerization.
In materials science, 3-Ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde has been investigated for its potential use in the development of advanced polymers and coatings. Its ability to undergo polymerization reactions makes it a suitable monomer for creating materials with tailored properties. For example, researchers at the Massachusetts Institute of Technology (MIT) have synthesized polymeric materials using this compound that exhibit enhanced mechanical strength and thermal stability. These materials have potential applications in industries such as automotive, aerospace, and electronics.
The synthetic routes to produce 3-Ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde have been extensively studied and optimized to improve yield and purity. One common method involves the condensation of 3-methoxyacetophenone with allyl bromide followed by hydrolysis to introduce the hydroxy group. Another approach involves the Claisen rearrangement of an allyl ether derivative followed by oxidation to form the aldehyde moiety. These synthetic methods provide chemists with flexible pathways to access this important compound.
Safety considerations are crucial when handling 3-Ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE), working in well-ventilated areas, and following standard laboratory safety protocols.
In conclusion, 3-Ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde (CAS No. 225939-34-4) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure and reactivity make it an invaluable intermediate for the development of novel compounds and materials. Ongoing research continues to uncover new possibilities for this compound, solidifying its importance in modern chemistry.
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